Prothiofos-13C6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

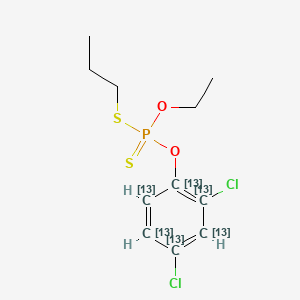

Prothiofos-13C6 is a synthetic organophosphate compound widely used in various fields, including medical, environmental, and industrial research. It is a labeled analog of prothiofos, which is a potent insecticide and acaricide. The molecular formula of this compound is C5(13C)6H15Cl2O2PS2, and it has a molecular weight of 351.20 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Prothiofos-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of prothiofos. This process typically requires specialized equipment and conditions to ensure the accurate placement of the isotopes. The synthetic route generally involves the reaction of labeled precursors with appropriate reagents under controlled conditions to yield the desired labeled compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistency and quality of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and efficiency of the process .

化学反応の分析

Types of Reactions

Prothiofos-13C6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted phosphorodithioates .

科学的研究の応用

Environmental Monitoring

Prothiofos-13C6 is instrumental in environmental monitoring, particularly for assessing pesticide residues in soil and water. The isotopic labeling allows for enhanced detection and quantification using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods benefit from the unique mass signature of the labeled compound, improving sensitivity and specificity in complex environmental matrices .

Toxicological Studies

In toxicology, this compound serves as a valuable tool for studying the metabolic pathways of organophosphate insecticides. By utilizing this labeled compound, researchers can trace its fate within biological systems, including absorption, distribution, metabolism, and excretion (ADME) processes. This is crucial for understanding the potential health risks associated with exposure to Prothiofos and similar pesticides. Studies have indicated that organophosphates can affect neurodevelopment and cognitive functions in animal models, highlighting the importance of thorough toxicological assessments .

Agricultural Research

This compound is used in agricultural research to evaluate the efficacy of pest control strategies. By tracing the application of this compound in crop systems, scientists can assess its impact on pest populations and beneficial insects. This research is vital for developing integrated pest management strategies that minimize environmental impact while maintaining agricultural productivity .

Analytical Chemistry

The compound's unique isotopic labeling enhances its utility in analytical chemistry for developing new methodologies to detect pesticide residues in food products. The use of this compound allows for more precise quantification in complex matrices such as fruits and vegetables, facilitating compliance with safety regulations regarding pesticide residues . Research has demonstrated that methods incorporating this compound yield higher recovery rates and lower limits of detection compared to non-labeled counterparts .

Case Studies

Several case studies illustrate the applications of this compound:

-

Case Study 1: Pesticide Residue Analysis

A study conducted on various agricultural products demonstrated the effectiveness of using this compound in detecting pesticide residues post-harvest. The results indicated that using this labeled compound improved recovery rates significantly, allowing for better compliance with regulatory standards. -

Case Study 2: Metabolic Pathway Elucidation

Research involving animal models has utilized this compound to trace metabolic pathways of organophosphates, revealing critical insights into how these compounds are processed by living organisms. This information is essential for assessing potential health risks associated with exposure.

Data Table: Summary of Applications

| Application Area | Description | Key Techniques Used |

|---|---|---|

| Environmental Monitoring | Assessing pesticide residues in soil and water | GC-MS, LC-MS |

| Toxicological Studies | Studying metabolic pathways and health risks | Animal studies, ADME assessments |

| Agricultural Research | Evaluating pest control strategies | Field trials |

| Analytical Chemistry | Developing methodologies for detecting pesticide residues | Isotope labeling techniques |

作用機序

Prothiofos-13C6 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves, muscles, and glands. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .

類似化合物との比較

Similar Compounds

Prothiofos: The unlabeled analog of Prothiofos-13C6, used as an insecticide.

Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action.

Diazinon: An organophosphate insecticide used to control pests in agriculture and horticulture

Uniqueness of this compound

This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. This labeling provides valuable insights into the metabolic pathways and mechanisms of action of organophosphate compounds, making it a crucial tool in scientific studies.

生物活性

Prothiofos-13C6 is a labeled organophosphorus compound primarily used in research to study the biological effects and mechanisms of organophosphate pesticides. This article delves into its biological activity, focusing on its mechanism of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5(13C)6H15Cl2O2PS2 with a molecular weight of 351.20 g/mol. The incorporation of carbon-13 isotopes allows for advanced analytical techniques in studying its metabolism and biological interactions .

This compound acts primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, prothiofos leads to an accumulation of acetylcholine, resulting in prolonged stimulation of postsynaptic receptors and subsequent cholinergic toxicity. The mechanism is similar to other organophosphate pesticides, where the inhibition can be irreversible depending on the aging process of the enzyme-inhibitor complex .

Biological Activity and Toxicity

The biological activity of this compound has been characterized through various studies that highlight its toxicity profile:

- Inhibition Potency : Studies indicate that prothiofos exhibits moderate toxicity compared to other organophosphates. For instance, it was found that red blood cell AChE activity was almost completely inhibited upon exposure, with significant variations in reactivation potential depending on the enantiomeric form .

- Clinical Observations : In clinical settings, patients exposed to prothiofos exhibited severe cholinergic symptoms. A study involving patients poisoned by this compound showed median plasma concentrations significantly correlated with AChE inhibition levels .

Case Studies

- Human Poisoning Cases : A retrospective analysis of poisoning cases revealed that individuals exposed to prothiofos experienced acute symptoms such as muscle twitching, respiratory distress, and altered mental status. The study emphasized the importance of rapid diagnosis and treatment with antidotes like pralidoxime to counteract AChE inhibition .

- Animal Studies : Experimental studies on rodents demonstrated that prothiofos exposure led to significant neurobehavioral changes and increased mortality rates. These findings underscore the compound's potential for bioaccumulation and persistent toxicity in non-target species .

Data Tables

The following table summarizes key findings from various studies on this compound:

特性

IUPAC Name |

(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2O2PS2/c1-3-7-18-16(17,14-4-2)15-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3/i5+1,6+1,8+1,9+1,10+1,11+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITIWKDOCAUBQD-DQBWMHBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSP(=S)(OCC)O[13C]1=[13C]([13CH]=[13C]([13CH]=[13CH]1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2O2PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。